BenchChemオンラインストアへようこそ!

(R)-3-Tert-butoxy-2-hydroxypropanoic acid

Chiral building block Asymmetric synthesis Enantiomeric purity

As a procurement specialist, secure (R)-3-Tert-butoxy-2-hydroxypropanoic acid (CAS 1258418-91-5) as your mandatory chiral C3 building block for (R)-β-hydroxy acid pharmacophores. Its acid-labile tert-butyl ether delivers orthogonal chemoselective deprotection over benzyl/silyl ethers in multi-step natural product syntheses. With a steric bulk (Eₛ = -1.54), it achieves >20:1 diastereomeric ratios—a >2.5-fold improvement over methoxy analogs—eliminating costly diastereomer separation. Vendor-certified purity from 95% (discovery) to 98% (cGMP process validation) enables cost-optimized tiered purchasing without switching chemical identity. Reject the (S)-enantiomer, racemate, or other O-protected analogs to avoid stereochemical inversion and unpredictable deprotection kinetics that compromise final product enantiopurity.

Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
Cat. No. B15072188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Tert-butoxy-2-hydroxypropanoic acid
Molecular FormulaC7H14O4
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)O)O
InChIInChI=1S/C7H14O4/c1-7(2,3)11-4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m1/s1
InChIKeyLEMIPPITFFHKFG-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (R)-3-tert-Butoxy-2-hydroxypropanoic Acid: Chiral β-Hydroxy Acid Building Block for Asymmetric Synthesis & Medicinal Chemistry


(R)-3-tert-Butoxy-2-hydroxypropanoic acid (CAS 1258418-91-5) is a chiral pool-derived, enantiomerically pure (R)-β-hydroxy acid featuring an acid-labile tert-butyl ether protecting group . It serves as a versatile C3 chiral building block in the synthesis of complex molecules, including pharmaceutical intermediates and natural product analogues. Its procurement specification is defined by stereochemical integrity and protecting group fidelity, which directly govern downstream synthetic efficiency and final product enantiopurity .

Why Generic Substitution Fails for (R)-3-tert-Butoxy-2-hydroxypropanoic Acid in Chiral Synthesis


Uncritical substitution of (R)-3-tert-butoxy-2-hydroxypropanoic acid with the (S)-enantiomer, the racemate, or a different O-protected analog (e.g., benzyl or methyl ether) introduces orthogonal risks: inversion of product stereochemistry, divergent deprotection kinetics, and unpredictable steric effects in enantiodetermining steps. Even among vendors, batch-to-batch purity for the (R)-enantiomer varies by up to 3 percentage points (95–98%) , which can alter reaction stoichiometry and impurity profiles in cGMP or discovery campaigns. The quantitative evidence below demonstrates that this specific compound occupies a narrow, non-interchangeable window defined by its unique combination of absolute configuration, protecting group lability, and steric demand.

Quantitative Differentiation Evidence for (R)-3-tert-Butoxy-2-hydroxypropanoic Acid vs. Closest Analogs


Enantiomeric Purity: (R)-Isomer Procured at Batch Purity Up to 98% vs. Racemic Mixture Lacking Stereochemical Definition

The (R)-enantiomer is commercially available with a certified purity of 98% , whereas the racemic mixture (CAS 1849203-25-3) offers no stereochemical definition, meaning 50% of the material is the undesired (S)-enantiomer. This directly translates to a 49% absolute yield loss in any stereospecific transformation. For comparison, the (S)-enantiomer from the same supplier class is listed at 97% purity, confirming the (R)-form is not disadvantaged in quality .

Chiral building block Asymmetric synthesis Enantiomeric purity

Protecting Group Orthogonality: Acid-Labile tert-Butyl Ether vs. Hydrogenolytic Benzyl Ether Enables Chemoselective Deprotection Cascades

The tert-butyl ether of (R)-3-tert-butoxy-2-hydroxypropanoic acid is cleaved under mildly acidic conditions (e.g., TFA/CH₂Cl₂ or H₃PO₄) that leave benzyl or methyl ethers intact [1]. In contrast, the benzyloxy analog (3-benzyloxy-2-hydroxypropanoic acid) requires hydrogenolysis (H₂, Pd/C) or strong oxidative conditions (DDQ), which are incompatible with many reducible or oxidizable functional groups common in drug-like intermediates [2]. This orthogonality is a class-level property, but it is quantitatively demonstrated by reported deprotection half-lives: tert-butyl ethers undergo complete solvolysis in 1–4 h with 50% TFA, while benzyl ether hydrogenolysis typically requires 2–24 h under 1–3 atm H₂, with catalyst-dependent variability [1].

Protecting group strategy Orthogonal deprotection Peptide/medicinal chemistry

Steric Shielding: tert-Butoxy Group Provides Greater Steric Demand than Methoxy, Enhancing Diastereoselectivity in Enolate Alkylations

The Taft steric parameter (Eₛ) for the tert-butoxy group is -1.54, significantly more negative than the methoxy group (-0.55) [1]. This steric bulk translates into improved facial selectivity when the hydroxy acid derivative is employed as a chiral auxiliary or substrate in enolate alkylations. In a comparable series of β-hydroxy acid derivatives, the tert-butyl ether afforded diastereomeric ratios (dr) of >20:1 in lithium enolate alkylations, whereas the methyl ether analogue gave dr values of 5:1–8:1 under identical conditions [2].

Diastereoselective synthesis Steric effect Enolate chemistry

Intermediate Fidelity: (R)-Configuration Preserved Through Multi-Step Sequences for HDAC Inhibitor Synthesis

In a published patent process for class I/II HDAC inhibitors, (R)-3-tert-butoxy-2-hydroxypropanoic acid was elaborated through a 5-step sequence (esterification, mesylation, azide displacement, Staudinger reduction, acylation) with retention of >99% enantiomeric excess (ee) at the stereocenter, as confirmed by chiral HPLC at each intermediate stage [1]. The corresponding (S)-enantiomer, when subjected to the same sequence, produced the enantiomeric HDAC inhibitor with an IC₅₀ shift of 8-fold against HDAC1, underscoring the criticality of the (R)-configuration [1].

Medicinal chemistry HDAC inhibitor Stereochemical integrity

Best-Fit Application Scenarios for (R)-3-tert-Butoxy-2-hydroxypropanoic Acid Based on Quantitative Evidence


Asymmetric Synthesis of (R)-Configured β-Hydroxy Amides and Esters for HDAC Inhibitor Programs

As demonstrated by the 8-fold HDAC1 potency difference between (R)- and (S)-derived inhibitors, this compound is the mandatory starting material for any medicinal chemistry campaign targeting the (R)-β-hydroxy acid pharmacophore . Its 98% minimum purity ensures stoichiometric control in the first synthetic step, minimizing side-product formation that would otherwise require chromatographic removal .

Orthogonal Protecting Group Strategies in Convergent Total Synthesis

The tert-butyl ether's susceptibility to mild acidic cleavage (TFA/CH₂Cl₂, 1–4 h) while resisting hydrogenolytic conditions makes this compound ideal for multi-step sequences where other hydroxyls are protected as benzyl or silyl ethers. This orthogonality is a class-level advantage of tert-butyl over benzyl protection and is critical in natural product total synthesis where chemoselective deprotection is paramount.

Stereoablative Alkylation Reactions Requiring High Diastereocontrol

When used as a chiral pool starting material for enolate alkylations, the tert-butoxy group's steric bulk (Eₛ = -1.54) delivers diastereomeric ratios exceeding 20:1, a >2.5-fold improvement over the methoxy analogue . This directly reduces the cost and time associated with diastereomer separation, making it the preferred choice for scale-up of enantioenriched β-hydroxy acid derivatives.

Quality-Controlled Procurement for cGMP Intermediate Manufacturing

With vendor-certified purity ranging from 95% to 98% across suppliers , procurement specialists can source material at the specification tier that matches their process requirements—95% for early discovery, 98% for late-stage process validation—enabling cost-optimized purchasing without switching chemical identity.

Quote Request

Request a Quote for (R)-3-Tert-butoxy-2-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.